molecular formula C25H23ClF3N3 B12630061 C25H23ClF3N3

C25H23ClF3N3

Cat. No.: B12630061
M. Wt: 457.9 g/mol
InChI Key: DPSFBOSUSUPKJR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C25H23ClF3N3 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a trifluoromethyl group, a chloro group, and a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H23ClF3N3 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the nitrogen-containing heterocycle through a cyclization reaction, followed by the introduction of the trifluoromethyl and chloro groups via electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

C25H23ClF3N3: undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

C25H23ClF3N3: has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C25H23ClF3N3 exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl and chloro groups play a crucial role in its reactivity, influencing its interactions with biological molecules. The nitrogen-containing heterocycle is often involved in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

C25H23ClF3N3: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with trifluoromethyl and chloro groups, such as and .

    Uniqueness: The presence of the nitrogen-containing heterocycle and the specific arrangement of functional groups in contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23ClF3N3

Molecular Weight

457.9 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C25H22F3N3.ClH/c1-24(2,3)17-13-11-16(12-14-17)22-30-21-10-5-4-9-20(21)23(31-22)29-19-8-6-7-18(15-19)25(26,27)28;/h4-15H,1-3H3,(H,29,30,31);1H

InChI Key

DPSFBOSUSUPKJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

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